2-Methoxy-2,4-dimethylpentan-1-amine
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Overview
Description
2-Methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of pentan-1-amine, featuring a methoxy group and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethylpentan-1-amine with methoxy-containing reagents. One common method is the reaction of 2,4-dimethylpentan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of a hydrogen atom with a methoxy group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields simpler amines or alcohols.
Substitution: Results in compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride
- 2-Methoxy-5-(phenylamino)methylphenol
- 2-Methoxy-2,4-dimethylpentan-3-one
Uniqueness
2-Methoxy-2,4-dimethylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
326487-97-2 |
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Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-8(3,6-9)10-4/h7H,5-6,9H2,1-4H3 |
InChI Key |
FSULTYGIVNQHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CN)OC |
Origin of Product |
United States |
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